

IUPAC name for 4-Butoxy-2,3-difluorophenol

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Compound of Interest

Compound Name: 4-Butoxy-2,3-difluorophenol

Cat. No.: B150618

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An In-depth Technical Guide to 4-Butoxy-2,3-difluorophenol

This technical guide provides comprehensive information on **4-Butoxy-2,3-difluorophenol**, a key fluorinated organic intermediate. It is intended for researchers, scientists, and professionals involved in drug development, agrochemical synthesis, and material science. This document covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, its role as a synthetic building block, and essential safety information.

Chemical Identity and Properties

The accepted IUPAC name for the compound is **4-Butoxy-2,3-difluorophenol**. It belongs to the class of aromatic compounds, specifically a difluorinated alkyl aryl ether. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable synthon.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-Butoxy-2,3-difluorophenol	Internal
CAS Number	136239-68-4	[1]
Molecular Formula	C ₁₀ H ₁₂ F ₂ O ₂	[2]
Molecular Weight	202.20 g/mol	[2]
Physical Form	Solid (Predicted)	[2]
Purity	≥96-97% (Typical)	[1][3]

| Melting/Boiling Point| Data not readily available | |

Note: Molecular formula and weight are based on the isomeric compound 4-n-Butoxy-2,6-difluorophenol, as they share the same composition.[2]

Safety and Handling

4-Butoxy-2,3-difluorophenol is a chemical intermediate intended for research and development purposes.[1] Users must adhere to standard laboratory safety practices, including the use of a chemical fume hood, personal protective equipment (PPE), and ensuring adequate ventilation.[1]

Table 2: GHS Hazard Information (Inferred from Analogous Compounds)

Hazard Class	Statement	Precautionary Codes (Examples)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P317, P330, P501
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P317

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

Note: This data is based on the GHS classification for the closely related analog 4-Ethoxy-2,3-difluorophenol and should be used for guidance only.^[4] A substance-specific safety data sheet (SDS) should always be consulted.

Handling and Storage:

- Handling: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[1] Use in a well-ventilated area or under a chemical fume hood.^[1] Keep away from heat, sparks, and open flames.^[5] Take measures to prevent the buildup of electrostatic charge.^[1]
- Storage: Store in a cool, dry, and well-ventilated place.^[1] Keep the container tightly closed.^[1]

Experimental Protocols: Synthesis

The most direct and common method for preparing **4-Butoxy-2,3-difluorophenol** is via the Williamson ether synthesis. This S_N2 reaction involves the deprotonation of the starting phenol, 2,3-difluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic butyl halide, such as 1-bromobutane.^{[5][6][7]}

Proposed Synthesis of 4-Butoxy-2,3-difluorophenol

This protocol is adapted from established procedures for the synthesis of analogous aryl ethers.^{[6][8]}

Materials and Reagents:

- 2,3-Difluorophenol (1.0 eq)
- 1-Bromobutane (1.05 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone or N,N-Dimethylformamide (DMF), anhydrous

- Diethyl ether or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate

Equipment:

- Dry round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous acetone or DMF.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- **Alkyl Halide Addition:** Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture using a dropping funnel.
- **Reaction:** Heat the mixture to reflux (for acetone, $\sim 56^\circ\text{C}$) or at an elevated temperature (for DMF, $\sim 60\text{-}80^\circ\text{C}$) and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

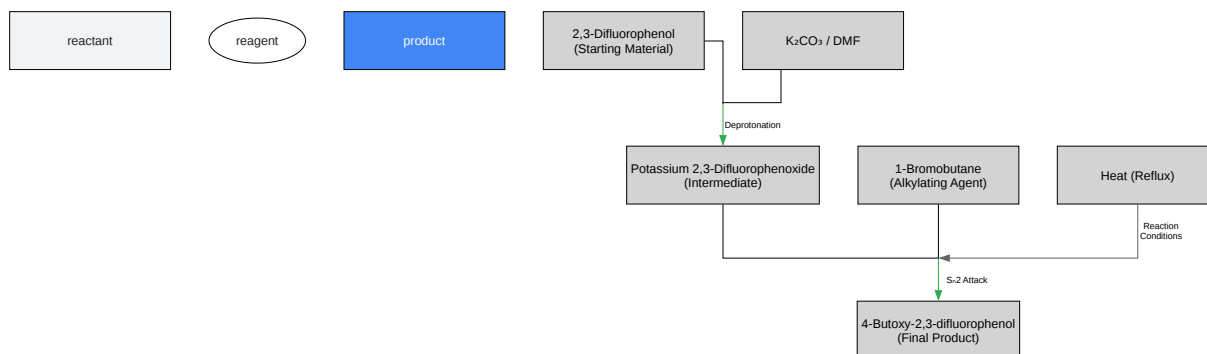
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally, brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, purify the crude **4-Butoxy-2,3-difluorophenol** by column chromatography on silica gel.

Applications and Workflow Visualization

4-Butoxy-2,3-difluorophenol is not typically an end-product but rather a versatile intermediate. The difluorophenol moiety serves as a key structural motif in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.^{[4][9]} Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Synthesis Workflow Diagram

The following diagram illustrates the proposed Williamson ether synthesis workflow.

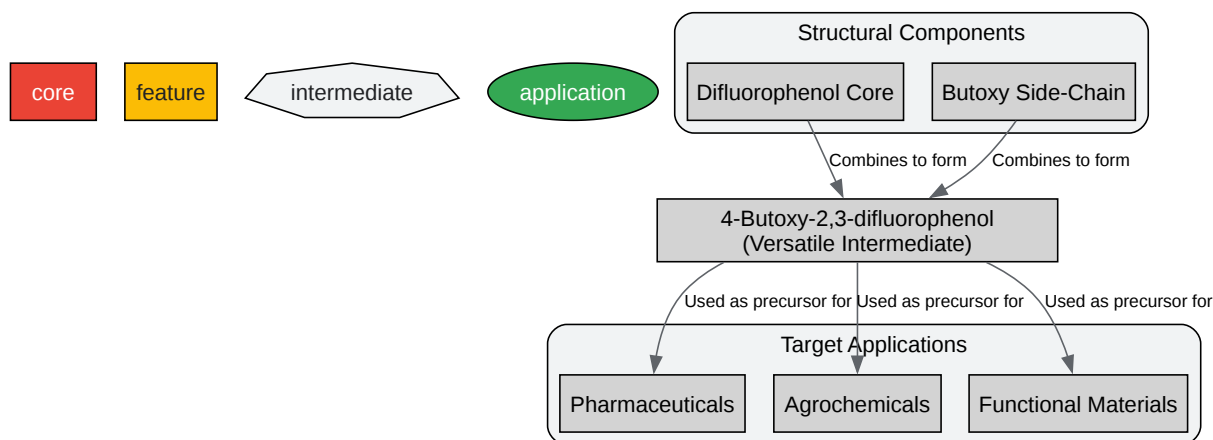


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Caption: Williamson ether synthesis workflow for **4-Butoxy-2,3-difluorophenol**.

Role as a Synthetic Building Block

This compound is a strategic building block that combines three key structural features: a stable aromatic core, reactivity-modulating fluorine atoms, and a functionalizable butoxy side-chain. This combination makes it a valuable precursor for creating diverse and complex target molecules.



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Caption: Logical relationship of **4-Butoxy-2,3-difluorophenol** as a synthetic intermediate.

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